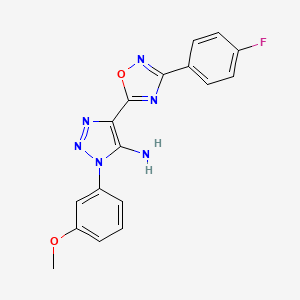
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the class of tetrahydroquinolines, which have been shown to have various biological activities such as anti-inflammatory, anti-cancer, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
Cyclisation and Synthesis
A study by F. King (2007) highlighted a high-yielding cyclisation process for synthesizing isoquinoline derivatives, showcasing the potential of such compounds in chemical synthesis and drug development. This process involves the cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide leading to high yields of isoquinoline derivatives, which could be related to the target compound in terms of structural motifs and synthetic pathways (King, 2007).
Structural Studies and Properties
Research by Karmakar et al. (2007) on isoquinoline derivatives provided insights into the structural aspects and properties of these compounds, including their interactions with various acids and their ability to form gels or crystalline solids. This study underscores the versatility and potential applications of isoquinoline derivatives in materials science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).
Anticancer Potential
A significant study by Liu et al. (2015) on tetrahydroquinoline derivatives revealed their potent histone deacetylase (HDAC) inhibitory activity and cytotoxic effects on prostate cancer cells. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Liu et al., 2015).
Antitumor Activity
Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indoloisoquinolines and tested their cytostatic activity in vitro, demonstrating the potential of isoquinoline derivatives in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).
Topoisomerase I Inhibitors
Nagarajan et al. (2006) explored the synthesis of indenoisoquinoline derivatives as topoisomerase I inhibitors, highlighting the importance of such compounds in developing new therapeutic agents for cancer treatment (Nagarajan et al., 2006).
Fluorescent Labeling and Biomedical Analysis
A novel fluorophore, 6-methoxy-4-quinolone, was discovered by Hirano et al. (2004), with strong fluorescence in a wide pH range, highlighting its potential applications in fluorescent labeling and biomedical analysis (Hirano et al., 2004).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)22(26)24-12-4-5-16-13-17(6-11-20(16)24)23-21(25)14-28-19-9-7-18(27-3)8-10-19/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGMALPDNJLFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

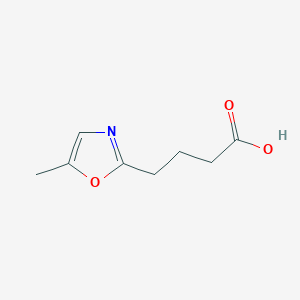
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)
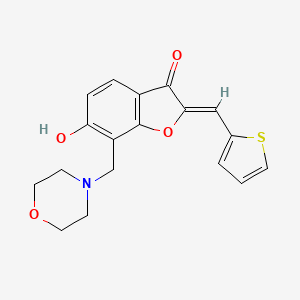
![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)
![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)
![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)
![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)
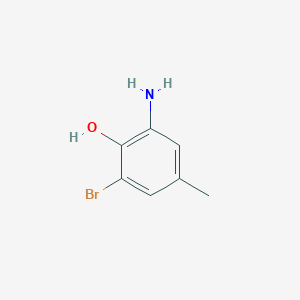
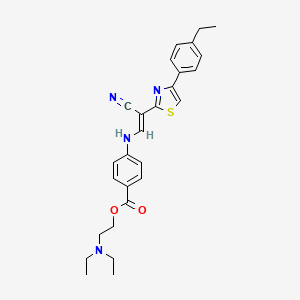
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)
